molecular formula C19H14N2O B5697930 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B5697930
M. Wt: 286.3 g/mol
InChI Key: FSHXEFVJCXEHJR-UHFFFAOYSA-N
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Description

6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often found in natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the reaction of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium iodide with silver phenylacetylenide in acetonitrile. The reaction is carried out at room temperature under an argon atmosphere, followed by refluxing for 30 minutes . This method yields the desired compound through a series of steps that include the formation of intermediate products and their subsequent transformation into the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the beta-carboline core.

    Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include activated alkynes, methylpropiolate, acetylacetylene, and dimethyl acetylenedicarboxylate (DMAD). These reactions are typically carried out in acetonitrile at room temperature under an argon atmosphere .

Major Products

The major products formed from these reactions include 1-vinyl-substituted beta-carbolines and condensed azocines. These products are often separated and purified using column chromatography .

Scientific Research Applications

6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. The phenylethynyl group can influence the compound’s binding affinity to receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and other cellular proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carboline
  • 3-Methyl-6-(phenylethynyl)-2,3,6,7-tetrahydro-1H-azocino[5,4-b]indole

Uniqueness

6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-(2-phenylethynyl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-19-18-15(10-11-20-19)16-12-14(8-9-17(16)21-18)7-6-13-4-2-1-3-5-13/h1-5,8-9,12,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHXEFVJCXEHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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